molecular formula C19H14F33N2O5P B12840993 Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl phosphate CAS No. 94200-49-4

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl phosphate

Cat. No.: B12840993
CAS No.: 94200-49-4
M. Wt: 1008.2 g/mol
InChI Key: SYIONWFFQGTSLC-UHFFFAOYSA-N
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Description

Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate is a complex organofluorine compound. It is characterized by its long perfluorinated carbon chain and phosphate group, making it a unique molecule with distinct properties. This compound is known for its high thermal stability, hydrophobicity, and chemical resistance, which are attributed to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate typically involves the reaction of a perfluorinated alcohol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Perfluorinated alcohol+Phosphoric acidDiammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate\text{Perfluorinated alcohol} + \text{Phosphoric acid} \rightarrow \text{Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate} Perfluorinated alcohol+Phosphoric acid→Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate group, resulting in different phosphorous-containing products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized fluorinated compounds.

Scientific Research Applications

Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate has several scientific research applications:

    Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.

    Biology: Investigated for its potential use in biological systems as a non-toxic, stable compound for drug delivery and imaging.

    Medicine: Explored for its potential in medical applications, including as a component in diagnostic agents and therapeutic formulations.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its exceptional chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate involves its interaction with molecular targets through its phosphate group and perfluorinated chain. The phosphate group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the perfluorinated chain provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl) phosphate: Similar in structure but with a shorter perfluorinated chain.

    Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl) phosphate: Contains a trifluoromethyl group, adding to its chemical diversity.

Uniqueness

Diammonium (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate stands out due to its exceptionally long perfluorinated chain, which imparts superior hydrophobicity and thermal stability compared to similar compounds. This makes it particularly valuable in applications requiring extreme chemical resistance and durability.

Properties

CAS No.

94200-49-4

Molecular Formula

C19H14F33N2O5P

Molecular Weight

1008.2 g/mol

IUPAC Name

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) phosphate

InChI

InChI=1S/C19H8F33O5P.2H3N/c20-4(21,1-3(53)2-57-58(54,55)56)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52;;/h3,53H,1-2H2,(H2,54,55,56);2*1H3

InChI Key

SYIONWFFQGTSLC-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

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